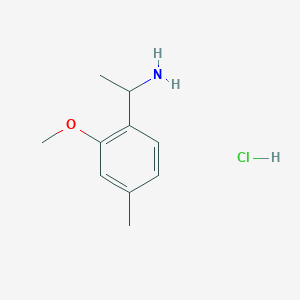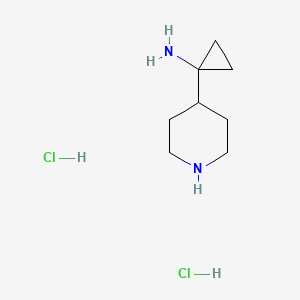
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Overview
Description
1-Piperidin-4-yl-cyclopropylamine dihydrochloride is a chemical compound with the CAS Number: 1965309-38-9 . It has a molecular weight of 213.15 and its IUPAC name is 1-(piperidin-4-yl)cyclopropan-1-amine dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride is C8H18Cl2N2 . The InChI code for this compound is 1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H .Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 213.15 and a molecular formula of C8H18Cl2N2 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-Piperidin-4-yl-cyclopropylamine dihydrochloride have been a focus in chemical research, aiming at understanding their potential applications in various fields, including medicinal chemistry. A study by Thimmegowda et al. (2009) synthesized a novel bioactive heterocycle, indicating the interest in developing new compounds with potential biological importance. This research provides insights into the structural characterization of similar compounds, highlighting their relevance in the synthesis of biologically active molecules (Thimmegowda et al., 2009).
Chemical Activation and Reaction Studies
Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde, forming lysine-specific Maillard reaction products. This study delves into the reactivity of piperidine and its interaction with glucose/lysine model systems, which is crucial for understanding the chemical properties and reactions involving compounds like 1-Piperidin-4-yl-cyclopropylamine dihydrochloride. Such research sheds light on the potential chemical pathways and interactions these compounds can participate in, offering a foundation for further exploration in food chemistry and related applications (Nikolov & Yaylayan, 2010).
Development of Novel Compounds with Biological Activity
Research by Nam, Choi, and Choi (2011) on the synthesis and antifungal activity of derivatives against pathogens indicates the potential of compounds derived from 1-Piperidin-4-yl-cyclopropylamine dihydrochloride in addressing agricultural issues, such as plant diseases. This study emphasizes the structure-activity relationship and the impact of chemical modifications on biological activity, contributing to the development of new antifungal agents (Nam, Choi, & Choi, 2011).
properties
IUPAC Name |
1-piperidin-4-ylcyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOXRFVFJNXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-yl-cyclopropylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




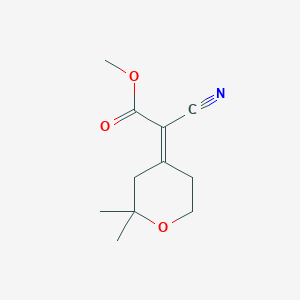


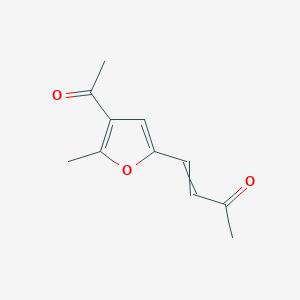
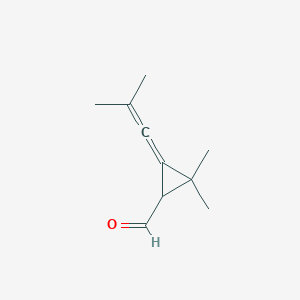
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)
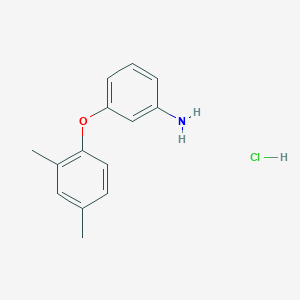


![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)

